molecular formula C10H11NO4 B045948 Methyl 3-acetamido-2-hydroxybenzoate CAS No. 184151-07-3

Methyl 3-acetamido-2-hydroxybenzoate

Cat. No.: B045948
CAS No.: 184151-07-3
M. Wt: 209.2 g/mol
InChI Key: FQERLORSROTTGU-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-2-hydroxybenzoate is a benzoate ester derivative featuring a hydroxy group at the 2-position and an acetamido (-NHCOCH₃) substituent at the 3-position of the aromatic ring.

Properties

IUPAC Name

methyl 3-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQERLORSROTTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the acylation of 3-amino-2-hydroxybenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-acetamido-2-hydroxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The compound’s hydroxyl and amide groups play crucial roles in binding to the active sites of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

Key structural analogs of methyl 3-acetamido-2-hydroxybenzoate include derivatives with substitutions at the 2-, 3-, 4-, and 5-positions of the benzoate ring. A comparison of these compounds (Table 1) highlights how substituents influence physicochemical properties and applications:

Table 1: Structural Analogs and Similarity Scores

Compound Name Substituents Similarity Score Key Differences
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate Cl, OH, AcNH₂ (ethyl ester) 0.87 Ethyl ester; chloro substituent
Methyl 4-acetamido-2-methoxybenzoate OMe, AcNH₂ 0.84 Methoxy vs. hydroxy group
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate Cl, OH, AcNH₂ 0.83 Chloro substituent at C5
Methyl 4-acetamido-2-hydroxybenzoate OH, AcNH₂ 0.81 Acetamido at C4 vs. C3

Data derived from .

  • Chloro Substituents : The introduction of a chloro group (e.g., in Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) enhances lipophilicity and may improve metabolic stability, making such analogs suitable for pesticidal applications (as seen in sulfonylurea methyl esters; ) .
  • Methoxy vs. Hydroxy Groups: Methyl 4-acetamido-2-methoxybenzoate (Similarity: 0.84) lacks the phenolic hydroxy group, reducing hydrogen-bonding capacity and altering solubility compared to the target compound .
  • Ester Chain Length : Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) may exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance .

Reactivity and Functional Group Interactions

However, the acetamido group’s electron-withdrawing nature could modulate reactivity in cyclization or coupling reactions compared to amino-substituted analogs like methyl-3-amino-4-hydroxybenzoate () .

Analytical Characterization

HPLC and NMR techniques (e.g., Figure 5 in ) are critical for verifying purity and structure. For instance, methyl shikimate () was analyzed via ¹H NMR, ¹³C NMR, and HPLC, methods applicable to this compound for confirming ester integrity and substituent positions . emphasizes chromatographic purity (HPLC/UV) as a quality control measure, particularly for pharmaceutical impurities .

Biological Activity

Methyl 3-acetamido-2-hydroxybenzoate, also known as an acetamido derivative of salicylic acid, exhibits significant biological activity, particularly in the realms of anti-inflammatory and analgesic properties. This article reviews its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and an acetamido group attached to a benzoate structure. This unique substitution pattern enhances its interactions with biological targets, particularly enzymes involved in inflammatory processes.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclooxygenase (COX) enzymes . This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's hydroxyl and amide functionalities are crucial for binding to the active sites of these enzymes, thus facilitating its inhibitory action.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammation, making it a candidate for treating various inflammatory conditions. Its ability to inhibit COX enzymes suggests potential use in managing pain associated with arthritis, muscle injuries, and other inflammatory disorders .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties. Studies have shown that it can effectively alleviate pain in preclinical models, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects due to its selective action on COX pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameCOX InhibitionAnalgesic ActivityUnique Features
This compoundYesYesHydroxyl and amide groups enhance binding
Methyl 4-acetamido-2-hydroxybenzoateYesModerateDifferent substitution pattern affects activity
Methyl 5-acetamido-2-hydroxybenzoateYesLowLess effective due to steric hindrance

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain scores compared to controls. The compound was tested at various dosages, showing a dose-dependent response in both analgesic and anti-inflammatory outcomes .
  • Comparative Efficacy : In comparative studies against other NSAIDs, this compound exhibited a favorable safety profile with reduced gastrointestinal side effects, which are common with traditional NSAIDs .
  • Molecular Studies : Molecular docking studies have illustrated strong binding affinities between this compound and COX enzymes, supporting its role as a selective COX inhibitor. These studies provide insights into the compound's potential for drug development aimed at inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-acetamido-2-hydroxybenzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: A common synthesis pathway involves reacting methyl 3-hydroxybenzoate derivatives with amino-alcohols or acetamide-containing reagents under acidic or basic conditions. For example, analogous compounds like methyl 3-amino-2-hydroxybenzoate are synthesized via esterification and subsequent functionalization (e.g., acetylation) to introduce the acetamido group . Optimization includes:

  • Temperature control : Maintaining 35–50°C during coupling reactions to balance reaction rate and side-product formation .
  • Catalyst selection : Using bases like DIPEA (diisopropylethylamine) to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., acetamido vs. hydroxy groups) and esterification .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Detection of characteristic peaks for amide (1650–1700 cm⁻¹) and ester (1700–1750 cm⁻¹) groups .
  • HPLC/UV : Assess purity (>97%) and identify impurities using validated chromatographic methods .

Q. What purification methods are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts .
  • Recrystallization : Solvent systems like methanol/water to exploit differential solubility .
  • Acid-base extraction : Leverage pH-dependent solubility of the hydroxy and acetamido groups in aqueous/organic phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data reported for this compound across different studies?

Methodological Answer: Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC/UV (e.g., EP/USP guidelines) to rule out impurity interference .
  • Assay conditions : Standardize bioactivity tests (e.g., enzyme inhibition, cytotoxicity) using controls like known inhibitors .
  • Structural analogs : Compare results with structurally similar compounds (e.g., methyl 3-formamido-4-hydroxybenzoate) to identify substituent-specific effects .

Q. What strategies are effective for introducing functional group modifications to enhance solubility or stability?

Methodological Answer:

  • Acetylation/hydrolysis : Modify the hydroxy group to improve lipophilicity or introduce polar moieties (e.g., methyl 3-formamido-4-hydroxybenzoate derivatives) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for temporary protection of hydroxy groups during synthesis .
  • Salt formation : Convert the free base to hydrochloride salts to enhance crystallinity and stability .

Q. How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) and identify key interactions (hydrogen bonds with acetamido groups) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time (≥100 ns trajectories) .
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. chloro groups) with bioactivity data from analogs .

Q. How should researchers design experiments to assess the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In vitro assays : Use liver microsomes or hepatocytes to measure phase I/II metabolism rates .
  • LC-MS/MS quantification : Monitor parent compound and metabolites in plasma/tissue homogenates .
  • Stability profiling : Test pH-dependent degradation in simulated gastric/intestinal fluids .

Q. What experimental approaches address contradictory data on the compound’s mechanism of action?

Methodological Answer:

  • Kinetic studies : Determine enzyme inhibition constants (Ki) under standardized conditions .
  • Gene knockout models : Use CRISPR/Cas9 to silence putative targets and validate specificity .
  • Cross-study validation : Replicate assays using materials from independent sources (e.g., PubChem or NIST-certified standards) .

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